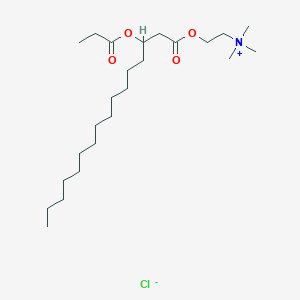![molecular formula C9H6F2N2O5 B021096 N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide CAS No. 1736-66-9](/img/structure/B21096.png)
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
説明
“N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide” is a chemical compound with the molecular formula C9H6F2N2O5 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-(2,2-difluoro-6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide involves dissolving N-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide in glacial acetic acid. A mixture of fuming nitric acid in glacial acetic acid is then added dropwise. The reaction mixture is stirred at room temperature for 22 hours and then at 60°C overnight. The mixture is then poured into a mixture of ice and water, and the resulting precipitate is filtered off by suction filtration. The crude product is purified by column chromatography on a silica gel flash column .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC(=O)NC1=CC2=C(OC(F)(F)O2)C=C1N+=O .Physical And Chemical Properties Analysis
“N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide” is a solid substance. It should be stored at 4°C. Its melting point is between 69-720°C (lit.) .科学的研究の応用
Application in Antimicrobial Activity and CT-DNA Binding Evaluations
Specific Scientific Field
This research falls under the field of Pharmacology and Biochemistry .
Summary of the Application
The compound is synthesized and evaluated for its antimicrobial activity and CT-DNA binding properties . It’s part of a new series of compounds that contain CCl3 units .
Methods of Application or Experimental Procedures
The compound is synthesized from the O,N-exchange reaction of some amines with (Z)-1,1,1-trichloro-4-methoxy-4-aryl-but-3-en-2-ones at 61–90% yields . Subsequently, reactions of the resulting β-enaminoketones with an appropriate source of boron (BF3.OEt2) gave the corresponding oxazaborinine derivatives at 50–91% yields .
Results or Outcomes
The UV-Vis and emission properties of biomolecule-binding properties for the DNA of these new BF2-β-enamino containing CCl3 units were evaluated . Some compounds from the present series also exhibited potent antimicrobial effects on various pathogenic microorganisms at concentrations below those that showed cytotoxic effects . Compounds 4d, 4e, 6e, and 6f showed the best results and are very significant against P. zopfii, which causes diseases in humans and animals .
特性
IUPAC Name |
N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOZURPACAVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578137 | |
| Record name | N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide | |
CAS RN |
1736-66-9 | |
| Record name | N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)